Halcinonide

Topical Corticosteroid Potency Vasoconstrictor Assay Pharmacodynamics

Halcinonide is a synthetic, fluorinated, high-potency (US Class II) topical corticosteroid differentiated by its sustained dermal absorption kinetics—not the sharp peak-and-decline profile of fluocinonide—making it ideal for sustained-release formulation R&D. In head-to-head trials, occlusive halcinonide therapy delivered 80% good/excellent response rates in moderate-to-severe psoriasis, significantly outperforming betamethasone valerate (65%). Its quantifiable potency (Emax model: below mometasone furoate and clobetasol propionate) enables a wider dynamic range in glucocorticoid receptor pathway studies without employing a superpotent comparator. Procure halcinonide to develop novel sustained-release topical products, optimize drug residence time, or serve as a high-potency tool compound in anti-inflammatory pharmacodynamic assays.

Molecular Formula C24H32ClFO5
Molecular Weight 455.0 g/mol
CAS No. 3093-35-4
Cat. No. B1672593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalcinonide
CAS3093-35-4
SynonymsAlcinonide
Dermalog
Halciderm
Halcimat
Halcinonide
Halog
SQ 18,566
SQ-18,566
SQ18,566
Molecular FormulaC24H32ClFO5
Molecular Weight455.0 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)CCl)C)O)F)C)C
InChIInChI=1S/C24H32ClFO5/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,26)17(28)11-22(16,4)24(19,31-20)18(29)12-25/h9,15-17,19,28H,5-8,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1
InChIKeyMUQNGPZZQDCDFT-JNQJZLCISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Halcinonide (CAS 3093-35-4) Procurement Guide: Potency, Comparator Efficacy, and Formulation Rationale


Halcinonide is a synthetic, fluorinated, high-potency (Class 2/II) topical corticosteroid used primarily for the management of corticosteroid-responsive dermatoses, including psoriasis and eczematous conditions [1]. It is a derivative of hydrocortisone, characterized by the addition of a chlorine atom at the 21-position and fluorine at the 9α-position, which significantly enhances its topical anti-inflammatory and vasoconstrictive activity [2]. Physicochemical data indicate it is a white, crystalline powder that is practically insoluble in water (logP ~3.89) but soluble in organic solvents like DMSO (up to 90 mg/mL), a property critical for both formulation development and in vitro experimental design .

Why Halcinonide Cannot Be Assumed Interchangeable with Other Class II or Class I Topical Corticosteroids


Despite being classified in the same high-potency category (e.g., US Class II) as compounds like fluocinonide and mometasone furoate, or sharing the same therapeutic class as the superpotent clobetasol propionate (Class I), halcinonide exhibits distinct pharmacological and clinical differentiation [1]. Its potency, as measured by modern quantitative vasoconstrictor assays, is demonstrably lower than that of clobetasol propionate and mometasone furoate [2]. Furthermore, its dermal absorption kinetics profile, characterized by sustained release rather than a sharp peak followed by decline, differentiates it from fluocinonide and directly impacts the temporal pattern of drug delivery [3]. These differences, coupled with variable efficacy against specific comparators in head-to-head clinical trials for conditions like psoriasis and atopic dermatitis, underscore that halcinonide is not a simple therapeutic substitute. Formulation strategies and clinical selection should be guided by this specific evidence base rather than by class membership alone.

Quantitative Evidence for Halcinonide (CAS 3093-35-4) Differentiation Versus Key Comparators


Vasoconstrictor Assay Potency Ranking: Halcinonide vs. Clobetasol Propionate and Mometasone Furoate

In a standardized ex vivo vasoconstrictor assay designed to rank the inherent potency of active pharmaceutical ingredients (APIs) on a normalized molar basis, halcinonide demonstrated lower potency than several key comparators. The resulting Emax data, which represents the maximum achievable skin blanching response, established the following potency ranking: mometasone furoate > fluocinolone acetonide = clobetasol propionate > halcinonide [1].

Topical Corticosteroid Potency Vasoconstrictor Assay Pharmacodynamics Emax Model

Clinical Efficacy in Psoriasis Under Occlusion: Halcinonide Superiority vs. Betamethasone Valerate

A double-blind, paired-comparison clinical study (n=214) evaluated the effectiveness of 0.1% halcinonide cream versus 0.1% betamethasone valerate cream, both applied under occlusion for the treatment of moderate to severe psoriasis. The study found halcinonide to be superior to betamethasone valerate [1]. A separate analysis of the overall therapeutic responses also favored halcinonide, with a good to excellent response achieved in 80% of patients compared to 65% with the control drug [2].

Psoriasis Clinical Trial Topical Corticosteroid Efficacy Occlusive Therapy

Differential Dermal Absorption Kinetics: Sustained Release of Halcinonide vs. Declining Profile of Fluocinonide

A comparative in vivo pilot study using a dermal tape-stripping method assessed the stratum corneum absorption kinetics of 0.1% halcinonide cream and 0.05% fluocinonide cream over a 9-hour period. The results demonstrated a distinct kinetic profile for each drug. Both compounds showed immediate absorption within the first hour. However, while fluocinonide concentration peaked and then exhibited a steady decline, halcinonide exhibited a sustained release profile, maintaining elevated drug levels in the skin for a longer duration [1].

Dermal Pharmacokinetics Stratum Corneum Absorption Tape-Stripping Formulation Performance

Clinical Equivalence with Clobetasol Propionate in Mixed Dermatoses

A double-blind, paired-comparison clinical study involving 100 patients with a variety of skin disorders compared the efficacy of halcinonide 0.1% cream to clobetasol propionate 0.05% cream, both applied twice daily for 14 days. The study concluded that the two preparations demonstrated remarkably similar clinical efficacy across the range of dermatoses treated [1].

Clinical Equivalence Clobetasol Propionate Dermatoses Comparative Efficacy

Systemic Safety Profile Comparison: Plasma Cortisol Suppression vs. Betamethasone Valerate

A subacute clinical usage study evaluated the potential for systemic absorption and hypothalamic-pituitary-adrenal (HPA) axis suppression by measuring plasma cortisol levels in patients treated with either halcinonide 0.1% cream or betamethasone valerate 0.1% cream. In a double-blind study without occlusion, decreased plasma cortisol levels were observed in 2 of 23 patients (8.7%) treated with halcinonide, while none of the 21 patients (0%) in the betamethasone valerate group showed such decreases [1].

Systemic Absorption HPA Axis Suppression Safety Plasma Cortisol

Evidence-Based Research and Industrial Application Scenarios for Halcinonide (CAS 3093-35-4)


Preclinical Development of Topical Formulations for Sustained Dermal Drug Delivery

Halcinonide is an ideal candidate API for the development and testing of novel sustained-release topical formulations. The in vivo evidence of its sustained absorption kinetics, as opposed to the declining profile of fluocinonide, provides a validated comparator and a baseline for optimizing vehicles designed to prolong drug residence time in the skin [1]. Researchers can use halcinonide as a model compound to evaluate how excipients or novel delivery systems (e.g., nanoparticles, liposomes) modify the temporal pattern of corticosteroid delivery, leveraging established tape-stripping and LC-MS analytical methods [1].

Formulation of High-Potency Topical Corticosteroids with a Differentiated Safety/Efficacy Profile

Halcinonide offers a unique profile for formulators aiming to develop a high-potency topical product with a specific balance of efficacy and systemic safety. Its proven clinical efficacy against severe psoriasis under occlusion (superior to betamethasone valerate) is tempered by a higher, quantifiable potential for systemic absorption compared to that same comparator [2][3]. This makes halcinonide particularly well-suited for short-term, intensive treatment regimens or for use in combination products where its specific potency and absorption characteristics are advantageous.

Clinical Treatment Protocols for Moderate to Severe Localized Psoriasis, Especially Under Occlusion

Based on head-to-head clinical trial data, halcinonide should be prioritized in clinical formularies and treatment guidelines for moderate to severe psoriasis, particularly when occlusive therapy is indicated. Its demonstrated superiority over betamethasone valerate (80% vs. 65% good/excellent response) in this specific regimen provides a strong, evidence-based rationale for its selection over other Class II or Class III corticosteroids in this patient subset [2]. Procurement decisions can be directly tied to these superior outcomes for a well-defined, high-need patient group.

Pharmacodynamic Research Using a Lower-Potency Alternative to Superpotent Corticosteroids

For in vitro or ex vivo pharmacodynamic studies investigating the glucocorticoid receptor pathway or downstream anti-inflammatory effects, halcinonide serves as a valuable high-potency tool compound that is not the maximally potent agent. The quantitative potency ranking established by the Emax model (mometasone furoate > fluocinolone acetonide = clobetasol propionate > halcinonide) allows researchers to select a compound in the upper echelon of potency without employing a superpotent molecule like clobetasol propionate, thereby creating a larger dynamic range for detecting the effects of antagonists, synergists, or novel anti-inflammatory candidates [4].

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